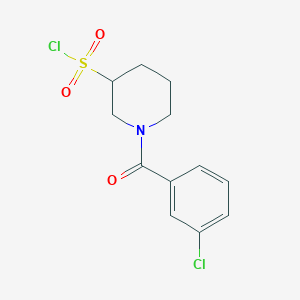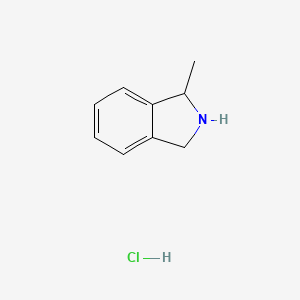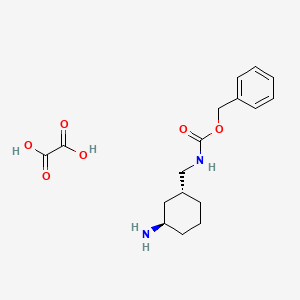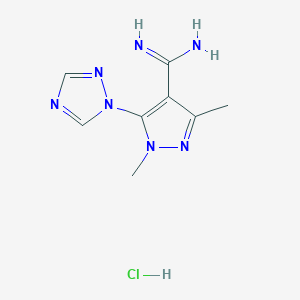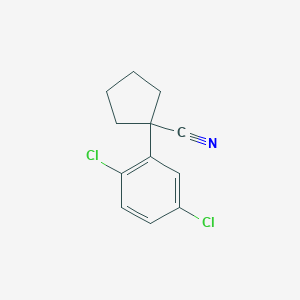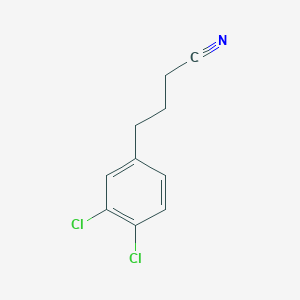
4-(3,4-Dichlorphenyl)butannitril
Übersicht
Beschreibung
“4-(3,4-Dichlorophenyl)butanenitrile” is a chemical compound with the molecular formula C10H9Cl2N . It is used in scientific research and has a molecular weight of 214.09 .
Synthesis Analysis
The synthesis of “4-(3,4-Dichlorophenyl)butanenitrile” and its derivatives has been described in several studies . For instance, one study describes the synthesis of new carbodithioate derivatives, which were characterized by spectral and elemental analyses . Another study describes the synthesis of dihydropyrano [2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butanenitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Herstellung von Heterocyclen
4-(3,4-Dichlorphenyl)butannitril kann zur Herstellung neuer Heterocyclen mit erwarteter biologischer Aktivität verwendet werden . Heterocyclen werden in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten häufig eingesetzt.
Synthese von Pyridinopyrimidinon-Derivaten
Diese Verbindung kann zur Synthese von Pyridino[2,3-d]pyrimidin-4-on-Derivaten verwendet werden . Diese Derivate sind dafür bekannt, eine breite Palette biologischer Aktivitäten aufzuweisen, darunter entzündungshemmende, antivirale und krebshemmende Eigenschaften.
Synthese von Pyridinotriazolinopyrimidinon-Derivaten
This compound kann auch zur Synthese von Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-on-Derivaten verwendet werden . Diese Verbindungen sind für ihre potenziellen therapeutischen Anwendungen bekannt.
Verwendung in NMR-, HPLC-, LC-MS-, UPLC-Studien
Diese Verbindung kann in verschiedenen analytischen Techniken wie der Kernmagnetresonanzspektroskopie (NMR), der Hochleistungsflüssigchromatographie (HPLC), der Flüssigchromatographie-Massenspektrometrie (LC-MS) und der Ultra Performance Liquid Chromatography (UPLC) zur Untersuchung ihrer Eigenschaften und Reaktionen verwendet werden .
Verwendung in der chemischen Forschung
This compound kann in der chemischen Forschung als Reagenz oder Baustein für die Synthese komplexerer Moleküle verwendet werden .
Verwendung in der pharmazeutischen Forschung
Diese Verbindung kann in der pharmazeutischen Forschung zur Entwicklung neuer Medikamente verwendet werden. Ihre Dichlorphenylgruppe kann mit verschiedenen biologischen Zielstrukturen interagieren, was möglicherweise zu neuen Therapeutika führt .
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXEAKPVOFBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)
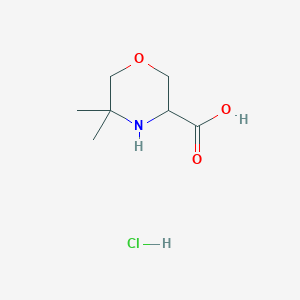


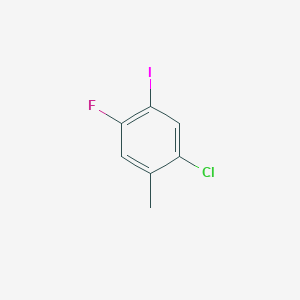
![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)

